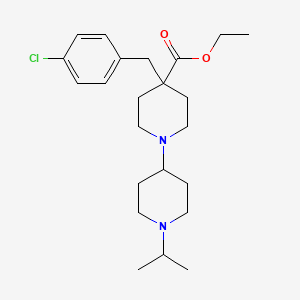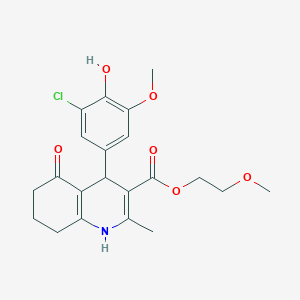
4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol, also known as Tinopal CBS-X, is a fluorescent whitening agent commonly used in the textile, paper, and detergent industries.
Mécanisme D'action
4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X absorbs ultraviolet light and emits blue light, which enhances the whiteness of fabrics and paper. The molecule works by absorbing the UV light and transferring the energy to the surrounding molecules, which then emit blue light. This process is known as fluorescence.
Biochemical and Physiological Effects
4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that the long-term effects of exposure to 4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X are not well understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X is its high fluorescence intensity, which makes it a useful tool for fluorescence microscopy and imaging. It is also relatively easy to use and has a low cost. However, one limitation of 4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X is its sensitivity to pH and temperature changes, which can affect its fluorescence properties.
Orientations Futures
There are several future directions for research on 4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X. One area of interest is the development of new fluorescent probes based on 4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X for biological and environmental applications. Another area of research is the investigation of the long-term effects of exposure to 4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X on human health and the environment. Additionally, there is potential for the use of 4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X in the development of new materials for energy storage and conversion.
Conclusion
In conclusion, 4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X is a fluorescent whitening agent that has been extensively studied for its fluorescent properties and has been used in various biological and environmental applications. Its high fluorescence intensity makes it a useful tool for fluorescence microscopy and imaging. However, its sensitivity to pH and temperature changes limits its use in some applications. Further research is needed to investigate the long-term effects of exposure to 4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X and to develop new applications for this molecule.
Méthodes De Synthèse
4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X is synthesized by the condensation reaction of 3,5-dichloro-2-hydroxybenzaldehyde and 2-amino-4,6-di-tert-butylphenol in the presence of a base catalyst. The product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4,6-di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X has been extensively studied for its fluorescent properties and has been used as a probe for various biological and environmental applications. It has been used as a fluorescent marker for protein studies, DNA sequencing, and imaging of biological tissues. It has also been used as a tracer for environmental studies, such as monitoring water flow and detecting pollutants.
Propriétés
IUPAC Name |
4,6-ditert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO3/c1-20(2,3)12-9-13(21(4,5)6)17(26)18-15(12)24-19(27-18)11-7-10(22)8-14(23)16(11)25/h7-9,25-26H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEJGXYKPLKYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=C(C(=CC(=C3)Cl)Cl)O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Di-tert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5066968.png)



![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)benzamide](/img/structure/B5066993.png)
![2-methoxyethyl 4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5066997.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline](/img/structure/B5067000.png)
![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine](/img/structure/B5067010.png)
![1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5067013.png)
![ethyl 2-{2-[({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]ethyl}-1,3-thiazole-4-carboxylate](/img/structure/B5067019.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5067023.png)
![4-[3-(2-iodo-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5067025.png)

![N-benzyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5067038.png)